2,6-Dichloro-1,4-benzoquinone
Overview
Description
2,6-Dichloro-1,4-benzoquinone is a derivative of 1,4-benzoquinone, where two hydrogen atoms are substituted by chlorine atoms at the 2 and 6 positions of the aromatic ring. This compound is related to various other chlorinated benzoquinones, which are often used in organic synthesis and have been studied for their chemical properties and potential applications in materials science.
Synthesis Analysis
The synthesis of chlorinated benzoquinones can involve different methods, including the direct chlorination of benzoquinones or through the use of chlorinating agents. For example, 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone is synthesized by condensing methyl amine hydrochloride with chloranil in the presence of a condensing agent such as sodium acetate . Similarly, other derivatives like 2,5-diamino-3,6-dichloro-1,4-benzoquinone have been synthesized by modifying existing procedures, indicating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of chlorinated benzoquinones has been investigated using various spectroscopic techniques and computational methods. For instance, the molecular structure of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone was found to possess C2h point group symmetry, and its vibrational spectra were studied using FT-IR and FT-Raman spectroscopy, complemented by ab initio and DFT calculations . Similarly, the structure of 2,5-diamino-3,6-dichloro-1,4-benzoquinone also exhibits C2h symmetry, and its IR spectrum has been recorded and analyzed in conjunction with ab initio calculations .
Chemical Reactions Analysis
Chlorinated benzoquinones participate in various chemical reactions, often serving as key intermediates or reagents. For example, 3,3,6,6-Tetrachloro-2,2-dihydroxycyclohexanone has been used as a synthetic equivalent for unavailable 3-chloro-6-hydroxy-1,2-benzoquinone, reacting with 1,2-phenylenediamines to yield 4-chloro-1-hydroxyphenazines . Additionally, the Diels–Alder reaction involving 2-acetyl-5,6-dichloro-1,4-benzoquinone has been studied, providing insights into the reactivity of chlorinated benzoquinones under thermal conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzoquinones are influenced by their molecular structure and substituents. The presence of chlorine atoms and other functional groups can affect properties such as solubility, melting point, and reactivity. For example, the HOMO and LUMO energy gap of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone reflects its chemical activity, and the molecule's stability is analyzed using NBO analysis . The hydrogen bonding observed in 2,5-diamino-3,6-dichloro-1,4-benzoquinone suggests the presence of intermolecular interactions that could influence its solid-state properties .
Scientific Research Applications
Detection in Drinking Water
2,6-Dichloro-1,4-benzoquinone has been identified as a new disinfection byproduct (DBP) in drinking water, particularly following chlorination treatments. It is suspected to be a bladder carcinogen. Zhao et al. (2010) developed an electrospray ionization tandem mass spectrometry technique for its detection, identifying its presence in chlorinated drinking water samples, but not in untreated water (Zhao et al., 2010).
Antimicrobial Properties
Although 2,6-Dichloro-1,4-benzoquinone itself did not exhibit antimicrobial activity, its structural analogues were found to have such properties. Park et al. (2014) assessed the antimicrobial activities of various benzoquinone derivatives, including 2,6-dichloro-1,4-benzoquinone, against food-borne bacteria (Park et al., 2014).
Organic Synthesis
The compound has been used in the synthesis of other chemicals. For example, Lloyd et al. (2017) used a combination of 2,6-dichloro-1,4-benzoquinone for the removal of protecting groups on sensitive substrates in organic chemistry (Lloyd et al., 2017).
Interaction with Biomolecules
Zhao et al. (2010) also characterized the interactions between halobenzoquinones, including 2,6-dichloro-1,4-benzoquinone, and oligodeoxynucleotides. This study is crucial for understanding their potential toxic effects, particularly in the context of drinking water disinfection byproducts (Zhao et al., 2010).
Degradation in Drinking Water
Pei et al. (2018) discovered that heating could effectively degrade 2,6-Dichloro-1,4-benzoquinone in drinking water, highlighting a potential method for reducing its presence and associated risks (Pei et al., 2018).
UV-Induced Transformation
Yi-chao Qian et al. (2013) studied the UV-induced transformation of halobenzoquinones, including 2,6-dichloro-1,4-benzoquinone, in drinking water. They found significant transformation of these compounds under UV irradiation, suggesting pathways for their modification in water treatment processes (Yi-chao Qian et al., 2013).
Safety And Hazards
Future Directions
There is a need for the development of analytical methods capable of elucidating the mechanisms of the interactions of DCBQ and its degradation products with the nucleic acids of living organisms . Enhanced formation of trihalomethanes from HBQs should be considered in the application of combined UV and chlorine processes .
properties
IUPAC Name |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARTGJGWCGSSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061019 | |
Record name | 2,6-Dichlorobenzoquinone | |
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Molecular Weight |
176.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 2,6-Dichlorobenzoquinone | |
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Product Name |
2,6-Dichloro-1,4-benzoquinone | |
CAS RN |
697-91-6 | |
Record name | 2,6-Dichloro-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dichlorobenzoquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697916 | |
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Record name | 2,6-Dichloro-p-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6211 | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro- | |
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Record name | 2,6-Dichlorobenzoquinone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.738 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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